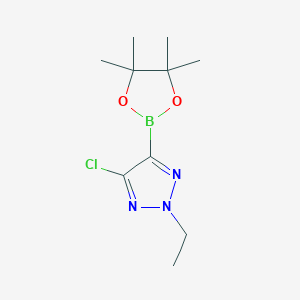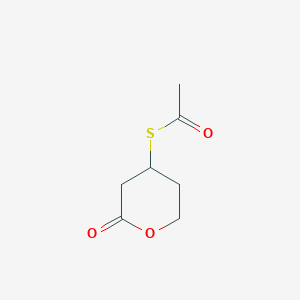
rac-(3R,6S)-6-aminoazepan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(3R,6S)-6-aminoazepan-3-ol is a chiral compound with a seven-membered ring structure containing an amino group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,6S)-6-aminoazepan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of azepanone derivatives, followed by the introduction of the amino group through reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
rac-(3R,6S)-6-aminoazepan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, forming amides, carbamates, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of azepanone derivatives.
Reduction: Formation of various reduced azepane derivatives.
Substitution: Formation of amides, carbamates, and other substituted azepane derivatives.
科学研究应用
rac-(3R,6S)-6-aminoazepan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of rac-(3R,6S)-6-aminoazepan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- rac-(3R,6S)-6-methylpiperidine-3-carboxamide hydrochloride
- rac-(3R,6S)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
Uniqueness
rac-(3R,6S)-6-aminoazepan-3-ol is unique due to its specific ring structure and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different balance of properties that can be advantageous in certain applications, such as drug development or material synthesis.
属性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC 名称 |
(3S,6R)-6-aminoazepan-3-ol |
InChI |
InChI=1S/C6H14N2O/c7-5-1-2-6(9)4-8-3-5/h5-6,8-9H,1-4,7H2/t5-,6+/m1/s1 |
InChI 键 |
WHZFSTBZJCDSRK-RITPCOANSA-N |
手性 SMILES |
C1C[C@@H](CNC[C@@H]1N)O |
规范 SMILES |
C1CC(CNCC1N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)





![7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)

![1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13515111.png)

